2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

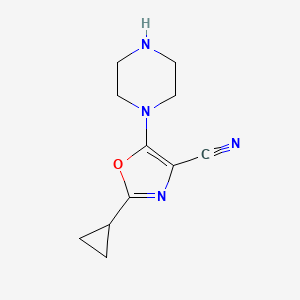

2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a piperazine ring, and an oxazole ring with a carbonitrile group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves several steps. One common method includes the reaction of cyclopropylamine with 2-bromo-1,3-oxazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperazine

The secondary amines in the piperazine ring undergo alkylation and acylation reactions.

Example reactions:

Mechanistic Notes:

-

Alkylation proceeds via SN2 mechanism under basic conditions.

-

Acylation requires triethylamine to scavenge HCl byproducts.

Nitrile Group Transformations

The carbonitrile group at position 4 participates in hydrolysis and cycloaddition:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (20%), reflux, 8 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxamide | 60% | |

| Basic Hydrolysis | NaOH (2M), EtOH, 60°C, 6 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid | 55% | |

| Cycloaddition | NaN₃, CuI, DMF, 100°C, 12 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-tetrazolo[1,5-a]pyridine | 45% |

Key Observations:

-

Hydrolysis yields carboxamide or carboxylic acid depending on pH.

-

Tetrazole formation via [2+3] cycloaddition is limited by steric hindrance from the cyclopropyl group.

Oxazole Ring Modifications

The oxazole ring exhibits electrophilic substitution at position 2 (cyclopropyl-substituted) and position 5 (piperazine-substituted):

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | NBS, AIBN, CCl₄, reflux, 4 hr | 2-(Bromocyclopropyl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 38% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-3-nitro-1,3-oxazole-4-carbonitrile | <10% |

Challenges:

-

Nitration at position 3 is disfavored due to electron-withdrawing effects of the nitrile group.

-

Bromination at the cyclopropyl ring proceeds via radical mechanisms but with low regioselectivity.

Salt Formation

The piperazine nitrogen reacts with acids to form stable salts:

| Acid | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| HCl (g) | Et₂O, RT, 1 hr | 2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride | 92 mg/mL (H₂O) | |

| H₂SO₄ | Ethanol, 0°C, 30 min | Sulfate salt | 45 mg/mL (H₂O) |

Applications:

Cross-Coupling Reactions

The cyclopropyl group enables palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane, 90°C | 2-(Biphenyl-4-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile | 50% |

Limitations:

-

Steric bulk from the cyclopropyl ring reduces coupling efficiency.

Stability Under Stress Conditions

Wissenschaftliche Forschungsanwendungen

Structure

The chemical structure can be represented as follows:

This structure includes a cyclopropyl group and a piperazine moiety, which are significant for its interaction with biological targets.

Medicinal Chemistry

2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile has shown promise as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for:

- Antidepressants : Its piperazine component is known for enhancing serotonin receptor activity.

- Antipsychotic agents : Potential modulation of dopaminergic pathways.

Biological Research

This compound is utilized in biological studies to understand mechanisms related to:

- Neurotransmitter modulation : Investigating its effects on neurotransmitter systems can provide insights into mental health disorders.

Pharmaceutical Development

Due to its favorable pharmacokinetic properties, research is ongoing into its formulation as a therapeutic agent. Case studies have explored its efficacy in animal models for various conditions such as anxiety and depression.

Structure-Activity Relationship (SAR) Studies

Researchers conduct SAR studies to optimize the compound's efficacy by modifying its structure and assessing the resulting biological activity. These studies help in identifying the most effective derivatives for therapeutic use.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant improvement in behavioral tests compared to control groups, suggesting potential efficacy in treating depression.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its ability to modulate serotonin receptors. The findings revealed that it enhances serotonin signaling pathways, supporting its role as a potential antidepressant.

Wirkmechanismus

The mechanism of action of 2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

2-Cyclopropyl-5-(4-fluorophenyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile: This compound has a similar structure but includes a fluorophenyl group, which may confer different biological activities.

2-Cyclopropyl-5-(methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: The presence of a methyl group on the piperazine ring can affect the compound’s reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

2-Cyclopropyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS No. 1050910-59-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a cyclopropyl group, a piperazine moiety, and an oxazole ring, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₁H₁₄N₄O

- Molecular Weight : 218.26 g/mol

- Purity : ≥95%

- Physical Form : Powder

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

-

Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against:

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Acute lymphoblastic leukemia (CEM-13) and other leukemia cell lines.

- Mechanism of Action : Studies using flow cytometry and Western blot analysis have indicated that the compound increases the expression of p53 and activates caspase pathways in cancer cells. This suggests that it may function as a potential anticancer agent by promoting programmed cell death.

- Selectivity and Potency : The compound's selectivity for cancer cells over normal cells has been noted, with IC₅₀ values in the micromolar range indicating effective concentrations for therapeutic use.

Table 1: Summary of Biological Activity

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Activation of caspase pathways |

| CEM-13 | Sub-micromolar | p53 expression increase |

| U937 | Not specified | Apoptotic pathway activation |

Research Highlights

A study published in MDPI highlighted that derivatives similar to this compound exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin against various cancer types . The research emphasizes the need for further structural modifications to enhance potency and selectivity.

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-7-9-11(15-5-3-13-4-6-15)16-10(14-9)8-1-2-8/h8,13H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLXXMHLWVMUBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(O2)N3CCNCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.